3-Fluoro-5-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is an organic compound characterized by its unique molecular structure, which includes a fluorine atom and a pyrazole moiety attached to a benzaldehyde. This compound is of interest in various fields, particularly medicinal chemistry and materials science, due to its potential applications in drug development and as a building block for complex organic molecules.
The compound can be synthesized through various chemical reactions involving starting materials such as fluorinated benzaldehydes and pyrazole derivatives. Its molecular formula is CHFNO, with a molecular weight of approximately 190.18 g/mol.
3-Fluoro-5-(4-methyl-1H-pyrazol-1-yl)benzaldehyde falls under the category of aromatic aldehydes and fluorinated compounds. The presence of the pyrazole ring classifies it further as a heterocyclic compound, making it relevant in the study of pharmaceuticals and agrochemicals.
The synthesis of 3-Fluoro-5-(4-methyl-1H-pyrazol-1-yl)benzaldehyde can be achieved using several methods, primarily involving the reaction of 3-fluorobenzaldehyde with 4-methylpyrazole.
The molecular structure of 3-Fluoro-5-(4-methyl-1H-pyrazol-1-yl)benzaldehyde features:
Key structural data includes:
3-Fluoro-5-(4-methyl-1H-pyrazol-1-yl)benzaldehyde can participate in several chemical reactions:
Common reagents for these reactions include:
The products formed from these reactions include:
The mechanism of action for 3-Fluoro-5-(4-methyl-1H-pyrazol-1-yl)benzaldehyde primarily involves its interaction with biological targets through its functional groups:
Data on specific interactions may vary based on experimental conditions but typically involves enzyme inhibition or receptor binding studies.
Key chemical properties include:
Relevant data includes:
Property | Value |
---|---|
Molecular Weight | 190.18 g/mol |
Boiling Point | Not specified |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
3-Fluoro-5-(4-methyl-1H-pyrazol-1-yl)benzaldehyde has several scientific applications:
The strategic fusion of pyrazole and benzaldehyde motifs represents a sophisticated approach in modern medicinal chemistry, leveraging the complementary pharmacological advantages of both fragments. Pyrazole, a five-membered diazole heterocycle, provides a versatile aromatic scaffold characterized by two adjacent nitrogen atoms (N1 and N2) that confer significant hydrogen-bonding capabilities and metal-coordination properties. This core structure exhibits tautomerism (prototropy, acylotropy) that fine-tunes its electronic properties and binding interactions with biological targets [6] [8]. When conjugated to a benzaldehyde unit—a carbonyl-containing aromatic system renowned as a synthetic handle—the resulting hybrid architecture acquires enhanced molecular complexity and functional diversity. The benzaldehyde moiety serves as a pivotal electrophilic site for nucleophilic addition or condensation reactions, enabling rapid diversification into Schiff bases, secondary amines, or heterocyclic fused systems [4] [9]. Such conjugates form privileged structural templates in the design of kinase inhibitors, antimicrobial agents, and anticancer leads, exemplified by clinical candidates like Celecoxib (pyrazole-based COX-2 inhibitor) and Valsartan (tetrazole-based antihypertensive) [4] [8]. The introduction of fluorine and pyrazole regiochemistry (1H vs. 4-methyl-1H) further refines the pharmacodynamic and pharmacokinetic profile, amplifying target engagement and metabolic stability.
Fluorination at the meta-position of the benzaldehyde ring in 3-Fluoro-5-(4-methyl-1H-pyrazol-1-yl)benzaldehyde induces profound electronic and steric effects critical for bioactivity. The fluorine atom (van der Waals radius: 1.47 Å) acts as a bioisostere of hydrogen while imparting unique properties:
Table 1: Impact of Substituents on Pyrazole-Benzaldehyde Physicochemical Properties
Compound | logPa | TPSA (Ų) | Water Solubility (mg/mL) | Electrophilicity (Carbonyl C) |
---|---|---|---|---|
3-Fluoro-5-(1H-pyrazol-1-yl)benzaldehyde [2] | 1.88 | 34.89 | 0.447 | High |
3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)benzaldehyde [5] | 2.05b | 34.89 | 0.301b | High |
5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde | 1.67 | 34.89 | 0.502 | Moderate-High |
4-(1H-Pyrazol-1-yl)benzaldehyde [9] | 1.59 | 34.89 | 0.575 | Moderate |
a Consensus Log Po/w; b Estimated from structural similarity
The 4-methyl group on the pyrazole ring (N1-substitution) further enhances bioavailability by blocking metabolic deactivation at the pyrazole C4 position while adding moderate lipophilicity. This contrasts with unsubstituted pyrazoles, which may undergo oxidative degradation [6] [8]. Molecular modeling confirms that fluorination at C3 of the phenyl ring and methylation at C4 of pyrazole synergistically minimize steric clashes in the ATP-binding cleft of kinases like BRAF V600E, explaining the enhanced IC50 values observed for such derivatives (≤5 µM) compared to non-fluorinated analogs [4].
Benzaldehyde-pyrazole conjugates serve as dual-functional intermediates where both fragments contribute distinct pharmacological advantages:
Table 2: Synthetic Versatility and Bioactivity of Pyrazole-Benzaldehyde Hybrids
Derivative Class | Synthetic Route | Key Bioactivity Reported | Target/Mechanism |
---|---|---|---|
Schiff Bases | Aldehyde + Aniline | MIC: 8 µg/mL (S. aureus) [4] | Enoyl-ACP reductase inhibition |
Pyrazolo[1,5-a]pyrimidines | Aldehyde + Aminopyrazole | IC50: 0.9 µM (BRAF V600E) [8] | Kinase inhibition |
Tetrazole Hybrids | Aldehyde → Nitrile → Tetrazole | Ki: 38 nM (Angiotensin II AT1) [6] | Receptor antagonism |
Chalcone Analogs | Aldehyde + Acetophenone | IC50: 1.2 µM (TNF-α production) [4] | Anti-inflammatory |
The meta-fluoro substitution in 3-Fluoro-5-(4-methyl-1H-pyrazol-1-yl)benzaldehyde directs electrophilic aromatic substitution (SEAr) to C2/C6 positions, enabling selective halogenation or C–C coupling for further complexity generation. Computational studies (DFT) reveal that the electron-deficient phenyl ring exhibits reduced LUMO energy (−2.1 eV), facilitating Diels-Alder cyclizations to access polycyclic scaffolds for DNA intercalation [8]. Additionally, the aldehyde’s carbonyl oxygen serves as a hydrogen-bond acceptor, enhancing target binding, as demonstrated in crystallographic studies of benzimidazole-pyrazole-aldehyde inhibitors bound to tubulin (PDB: 6JVR) [4].
Table 3: Computed Physicochemical Properties of 3-Fluoro-5-(4-methyl-1H-pyrazol-1-yl)benzaldehyde
Property | Value | Prediction Method | Pharmacological Implication |
---|---|---|---|
Molecular Weight | 204.20 g/mol | — | Rule of 5 compliant |
logP | 1.72–2.10 (est.) | XLOGP3 [9] | Optimal membrane permeation |
TPSA | 34.89 Ų | Ertl’s method [9] | High passive absorption |
Water Solubility | 0.35–0.50 mg/mL | Ali/ESOL [9] | Sufficient for IV formulation |
pKa (aldehyde) | ~ -7.5 (aldehyde) | ChemAxon | Electrophilic at physiological pH |
Gut Absorption | High (>80%) | BOILED-Egg model [9] | Oral bioavailability feasible |
CYP1A2 Inhibition Probability | High (>70%) | SVM modeling [9] | Potential drug-drug interactions |
The strategic positioning of the pyrazole at C5 of the benzaldehyde ring creates a 1,4-distance between the aldehyde oxygen and pyrazole N2 nitrogen (≈5.2 Å), matching the spatial separation between key pharmacophoric elements in COX-2 inhibitors and p38 MAPK antagonists [4] [8]. This vectoral arrangement, combined with fluorination-induced electronics, underpins the scaffold’s utility in designing inhibitors of inflammatory mediators and oncogenic kinases. Recent studies demonstrate that such conjugates exhibit >50% suppression of IL-6 release at 10 µM concentrations in macrophage models, validating their anti-inflammatory potential [4].
Concluding Perspective
3-Fluoro-5-(4-methyl-1H-pyrazol-1-yl)benzaldehyde exemplifies a rationally engineered hybrid architecture where fluorination and heterocyclic conjugation synergize to create a multifunctional pharmacophore. Its benzaldehyde core serves as both a synthetic vector and a participant in target engagement, while the 4-methylpyrazole fragment contributes metabolic resilience and directional hydrogen bonding. The meta-fluorine atom fine-tunes electronics and lipophilicity without introducing steric encumbrance. This compound transcends being a mere synthetic intermediate; it is a strategic blueprint for developing kinase inhibitors, anti-infectives, and inflammation modulators through deliberate functionalization. Future work should prioritize structure-activity relationship (SAR) exploration of its aldehyde group and fluorine substitution patterns to unlock new therapeutic applications.
CAS No.: 119752-76-0
CAS No.: 478-94-4
CAS No.: 65618-21-5
CAS No.: 92292-84-7
CAS No.: 2889-26-1
CAS No.: